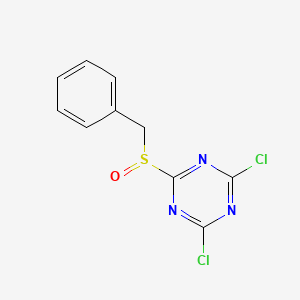
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfinyl group and two chlorine atoms attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with benzylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine.
Reduction: Formation of 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The benzylsulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the triazine ring can also participate in electrophilic interactions, further contributing to the compound’s biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds, such as:
2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfone group instead of a sulfinyl group, which may affect its reactivity and biological activity.
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfanyl group, which is a reduced form of the sulfinyl group.
4,6-Dichloro-1,3,5-triazine: This compound lacks the benzylsulfinyl group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7Cl2N3OS |
|---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
2-benzylsulfinyl-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-8-13-9(12)15-10(14-8)17(16)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
IKPRIEFVVGXANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















